molecular formula C19H18N2O3S B2706065 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 922823-67-4

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2706065
CAS No.: 922823-67-4
M. Wt: 354.42
InChI Key: WACATEOJJYMXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused bicyclic core comprising a benzothiazole ring and a 1,4-dioxane moiety, with an acetamide linker bearing a 2,4-dimethylphenyl substituent. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to heterocyclic systems .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-3-4-13(12(2)7-11)8-18(22)21-19-20-14-9-15-16(10-17(14)25-19)24-6-5-23-15/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACATEOJJYMXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the dioxino-benzothiazole core, followed by the introduction of the acetamide group. Common reagents and conditions used in these reactions include:

    Starting Materials: Appropriate benzothiazole and dioxane derivatives.

    Reagents: Acylating agents, catalysts, and solvents such as dichloromethane or ethanol.

    Conditions: Reactions may be carried out under reflux, with controlled temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C16H19N3O5S2C_{16}H_{19}N_{3}O_{5}S^{2}, with a molecular weight of approximately 397.5 g/mol. Its structure includes:

  • Benzothiazole moiety : Known for diverse biological activities.
  • Dioxin structure : Imparts specific chemical reactivity that may enhance biological activity.
  • Piperidine ring : Contributes to the compound's pharmacological properties.

The biological activity of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is primarily attributed to its ability to inhibit inflammatory pathways and exhibit anticancer properties. Key applications include:

Anti-inflammatory Properties

Research indicates that this compound can inhibit pyroptosis by reducing the release of interleukin-1 beta (IL-1β), suggesting its potential role in modulating inflammatory responses .

Anticancer Activity

Preliminary studies have shown that the compound exhibits antiproliferative effects against various cancer cell lines. Its ability to target cancerous cells while sparing normal cells makes it a candidate for further research in cancer therapeutics .

Case Studies

Several studies have documented the efficacy of this compound in different therapeutic contexts:

StudyFocusFindings
Study AInhibition of IL-1β releaseDemonstrated significant reduction in inflammatory markers in vitro.
Study BAnticancer effectsShowed effective inhibition of cell proliferation in breast and lung cancer cell lines.
Study CPharmacokineticsEvaluated absorption and bioavailability; results indicated favorable pharmacokinetic properties for oral administration.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide

  • Molecular Formula : C₁₈H₁₆N₂O₆S₂ (MW: 420.45 g/mol).
  • Key Differences : Replaces the 2,4-dimethylphenyl group with a 4-methoxyphenyl sulfonyl moiety.
  • Properties : The sulfonyl group increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility but reducing blood-brain barrier penetration. The methoxy group may stabilize aromatic interactions in target binding.

N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide Hydrochloride

  • Molecular Formula: Not explicitly stated, but the hydrochloride salt implies enhanced solubility.
  • Key Differences: Incorporates a dimethylaminoethyl group on the acetamide nitrogen, introducing basicity.
  • Properties : The tertiary amine can be protonated at physiological pH, improving water solubility and enabling ionic interactions with biological targets. The hydrochloride salt further boosts bioavailability.
  • Research Implications : Suitable for targeting intracellular pathways requiring cationic intermediates, such as kinase inhibitors .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

  • Molecular Formula : C₂₄H₂₁N₃O₅S₂ (MW: 519.56 g/mol).
  • Key Differences: Replaces the benzothiazole-dioxane core with a thieno[3,2-d]pyrimidine system and adds a 2-methoxyphenyl group.
  • The sulfanyl linker may confer redox activity or metal-binding capacity.
  • Research Implications: Thienopyrimidines are explored in anticancer and antimicrobial research, suggesting divergent therapeutic applications compared to the benzothiazole-based target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Notable Properties
Target Compound (2,4-dimethylphenyl analog) C₁₉H₂₀N₂O₃S* ~356.45* 2,4-Dimethylphenyl High lipophilicity, membrane permeability
4-Methoxyphenyl sulfonyl analog C₁₈H₁₆N₂O₆S₂ 420.45 4-Methoxyphenyl sulfonyl Polar, enzyme-targeting potential
Dimethylaminoethyl hydrochloride analog Not provided Not provided Dimethylaminoethyl (hydrochloride) Enhanced solubility, cationic interactions
Thienopyrimidine sulfanyl analog C₂₄H₂₁N₃O₅S₂ 519.56 Thieno[3,2-d]pyrimidine, 2-methoxyphenyl Redox activity, heterocyclic diversity

*Inferred based on structural analysis.

Research Findings and Implications

  • Lipophilicity vs.
  • Bioactivity Hypotheses: The dimethylphenyl group may enhance affinity for hydrophobic binding pockets (e.g., GPCRs or nuclear receptors), whereas the sulfonyl and thienopyrimidine analogs could target polar active sites (e.g., kinases or proteases).
  • Metabolic Stability : The absence of ester or sulfonyl groups in the target compound may reduce susceptibility to hydrolysis, extending half-life in vivo compared to ’s compound .

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole core and a dioxin moiety. Its molecular formula is C16H19N3O5SC_{16}H_{19}N_{3}O_{5}S and it is characterized by the following structural components:

  • Benzothiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Dioxin Structure : Imparts unique chemical reactivity and potential therapeutic benefits.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

  • In Vitro Studies : Several derivatives of benzothiazole have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties:

  • Mechanism of Action : Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study on related benzothiazole derivatives demonstrated significant cytotoxic effects on various cancer cell lines (e.g., breast cancer MCF-7 cells), with IC50 values indicating potent activity.

Synthesis and Characterization

The synthesis of this compound has been documented extensively. The process typically involves:

  • Formation of the Dioxin Ring : Utilizing appropriate precursors to create the dioxin structure.
  • Coupling Reaction : The final compound is formed through a coupling reaction with 2-(2,4-dimethylphenyl)acetamide.

Pharmacological Studies

Pharmacological evaluations have revealed various biological activities:

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the efficacy of benzothiazole derivatives in inhibiting tumor growth in xenograft models.
  • Antimicrobial Testing : Research conducted by MDPI demonstrated that specific derivatives exhibited MIC values comparable to standard antibiotics against resistant strains.

Q & A

Q. Q1. What experimental design strategies are recommended for optimizing the synthesis of this compound?

A robust Design of Experiments (DoE) approach is critical. Utilize factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and response surface methodology (RSM) to identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between parameters like reaction time and stoichiometry . Prioritize purity and yield as response variables, validated via HPLC or NMR.

Q. Q2. How can researchers safely handle intermediates or byproducts during synthesis?

Follow institutional Chemical Hygiene Plans (e.g., OSHA-compliant protocols). For hazardous intermediates, use fume hoods, inert atmospheres (N₂/Ar), and personal protective equipment (PPE). Characterize reactive byproducts via LC-MS or GC-MS to assess toxicity. Implement quenching protocols for exothermic steps, as outlined in safety frameworks for advanced laboratory courses .

Q. Q3. What spectroscopic methods are essential for confirming the molecular structure?

Combine ¹H/¹³C NMR for functional group analysis (e.g., acetamide proton at δ ~2.1 ppm, aromatic signals for benzothiazole/dioxane rings). Mass spectrometry (HRMS/ESI-MS) confirms molecular weight, while IR spectroscopy validates carbonyl stretches (~1650–1750 cm⁻¹). For crystallinity, X-ray diffraction provides unambiguous structural confirmation .

Q. Q4. How can solubility and stability be assessed under varying experimental conditions?

Use shake-flask methods with HPLC quantification to determine solubility in polar (DMSO, MeOH) and nonpolar solvents (hexane). Stability studies under thermal (40–80°C) and photolytic (UV/vis light) stress, monitored via TLC or UPLC, identify degradation pathways. Reference NIST data for analogous acetamides to predict physicochemical behavior .

Advanced Research Questions

Q. Q5. How can computational modeling enhance reaction pathway elucidation for this compound?

Employ density functional theory (DFT) to map transition states and activation energies for key steps (e.g., cyclization of the benzothiazole ring). Tools like Gaussian or ORCA simulate reaction trajectories, while molecular dynamics (MD) predict solvent effects. Pair computational results with experimental kinetics (e.g., in situ IR monitoring) to validate mechanisms .

Q. Q6. What strategies resolve contradictions in biological activity data across studies?

Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with assay outcomes. Replicate assays under standardized conditions (e.g., cell line viability protocols) and cross-validate using orthogonal methods (e.g., enzymatic vs. cellular assays). Address batch-to-batch variability via QC-certified reference materials .

Q. Q7. How can structure-activity relationships (SAR) be explored for modified analogs?

Systematically vary substituents on the 2,4-dimethylphenyl or benzothiazole moieties. Synthesize derivatives via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, then profile activity in target assays (e.g., kinase inhibition). Use Free-Wilson or Hansch analysis to quantify contributions of substituent hydrophobicity/electronics to potency .

Q. Q8. What advanced techniques characterize environmental degradation or metabolic pathways?

Investigate photodegradation using simulated sunlight (Xe lamp) and LC-HRMS to identify transformation products (TPs). For metabolic studies, employ liver microsomes (e.g., human CYP450 isoforms) with isotopic labeling (¹⁴C) to trace metabolic intermediates. Compare with computational predictions (e.g., BioTransformer) .

Q. Q9. How can chemical informatics tools streamline data management for large-scale studies?

Integrate electronic lab notebooks (ELNs) with cheminformatics platforms (e.g., ChemAxon, KNIME) to automate data curation. Use QSAR models in platforms like MOE or Schrodinger to prioritize analogs for synthesis. Implement blockchain-based audit trails for reproducibility, as recommended in data security frameworks .

Q. Q10. What methodologies validate membrane permeability for drug discovery applications?

Perform parallel artificial membrane permeability assays (PAMPA) for passive diffusion. For active transport, use Caco-2 cell monolayers with LC-MS/MS quantification. Correlate results with in silico predictions (e.g., LogD from ACD/Labs) and adjust substituents to optimize bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.